Neodymium

Overview

Description

Neodymium is a bright silver metal with a luster . It exists in two allotropic forms: α and β . Neodymium has the chemical symbol Nd and atomic number 60 . It is a very active metal, reacting with air, water, and most acids . Neodymium is used in alloys for powerful permanent magnets, lasers, and to color glazes and glass .

Synthesis Analysis

Neodymium nanoparticles are obtained by a facile route based on biosynthesis and pH conditions, demonstrating the possibility of obtaining particles of 1-8 nm . The size is controlled by synthesis conditions . Neodymium oxide (Nd2O3) nanoparticles have also been synthesized through one-step free radical polymerization method .

Molecular Structure Analysis

Neodymium is one of the more reactive lanthanide rare-earth metals and quickly oxidizes in air . The element should be kept under an oil or sealed tightly in a plastic material . The metal has a bright and silvery luster . Neodymium can be found in two allotropic forms, transforming from a double hexagonal to a body-centered cubic .

Chemical Reactions Analysis

Neodymium exhibits a moderate level of reactivity . For instance, it goes through a chemical reaction with oxygen present in the air, that causes the formation of a yellowish layer . To prevent the occurrence of tarnish, it is common to store the metal in mineral oil and encase it with a layer of plastic .

Physical And Chemical Properties Analysis

Neodymium is a hard, somewhat malleable metal which is silvery-white in appearance . The atomic mass of neodymium is 144.2 . The melting point of neodymium is 1024°C . The boiling point of neodymium is 3074°C . The density of neodymium is 7000 in S.I. units at 20°C .

Scientific Research Applications

Green Energy Technologies

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies . It is used in wind turbines and electric vehicles .

Permanent Magnets

Neodymium, combined with iron and boron, forms a very strong permanent magnet . These magnets are present in technological applications such as mobile phones and hard disk drives .

Nickel Metal Hydride Batteries

Neodymium is a key component in nickel metal hydride batteries . These batteries are commonly used in hybrid electric vehicles and other high-capacity battery applications.

Electronics Miniaturization

The discovery of neodymium-iron-boron magnets enabled the miniaturization of electronics . This has had a significant impact on devices such as loudspeakers, computer hard drives, mobile phones, and electronic automobile components .

Specialized Glass Manufacturing

Neodymium is used in the production of a specialized glass used in protective goggles for welding and glass blowing . This glass has unique properties that make it ideal for these applications .

Surgical Lasers and Laser Pointers

Neodymium is used in surgical lasers and laser pointers . These devices require a specific type of light, which neodymium can provide .

Catalyst in Polymerization Reactions

Neodymium acts as a catalyst in polymerization reactions . This process is crucial in the production of various types of plastics .

Astronomical Work

Neodymium-containing glasses can be used for astronomical work to create sharp bands for the calibration of spectral lines . This is crucial for accurate astronomical observations and research .

Each of these applications highlights the versatility and importance of Neodymium in various fields of scientific research and technology. However, it’s important to note that the demand for Neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Therefore, sustainable methods to recover Neodymium are being explored .

Mechanism of Action

Safety and Hazards

Neodymium magnets are not toys . Children should not be allowed to handle neodymium magnets . Small magnets can pose a serious choking hazard . If multiple magnets are swallowed, they can attach to each other through intestinal walls causing serious injuries and even death . Neodymium magnets can become demagnetized at high temperatures .

Future Directions

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . Nd recovery from end-of-life products is one of the most interesting ways to tackle the availability challenge . This points to important directions for future work in the field to achieve the important goal of efficient and selective Nd recovery to overcome the increasingly critical supply problems .

properties

IUPAC Name |

neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYFXOXNSNQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064677 | |

| Record name | Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |

| Record name | Neodymium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Neodymium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Neodymium | |

CAS RN |

7440-00-8, 13864-04-5, 42320-27-4 | |

| Record name | Neodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium hydride (NdH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, ion(Nd5+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neodymium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neodymium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

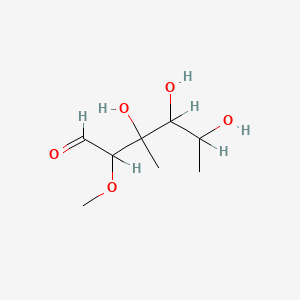

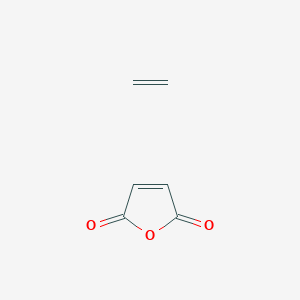

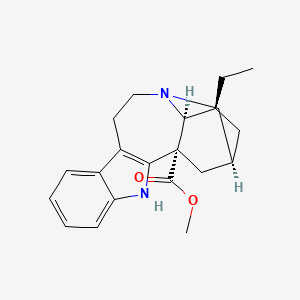

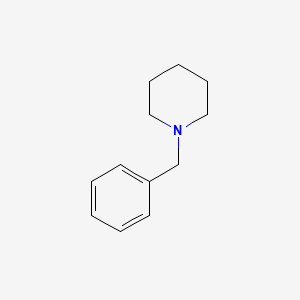

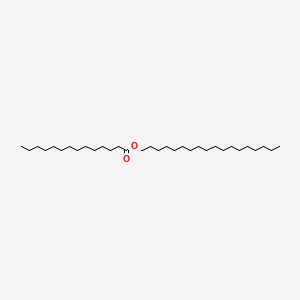

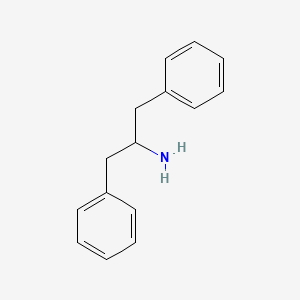

Synthesis routes and methods I

Procedure details

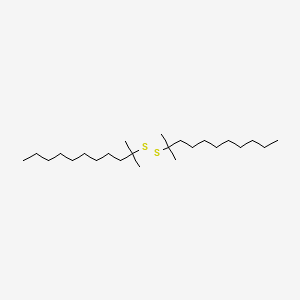

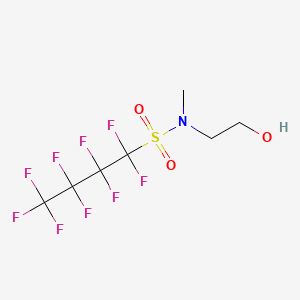

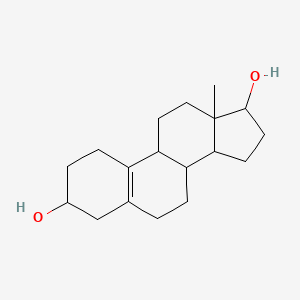

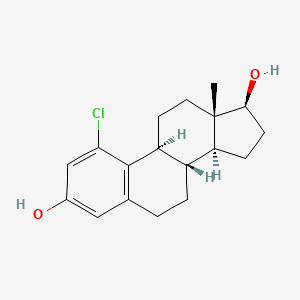

Synthesis routes and methods II

Procedure details

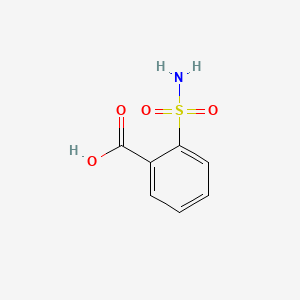

Synthesis routes and methods III

Procedure details

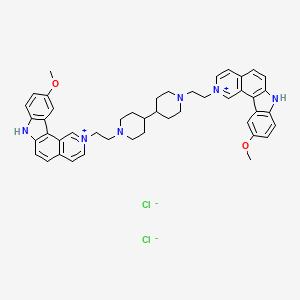

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What makes neodymium-iron-boron (NdFeB) magnets unique and what are their primary applications?

A1: NdFeB magnets are classified as high-power magnets due to their exceptional magnetic strength. [] They play a crucial role in various technologies, including electrical and medical devices, accounting for a significant portion of the permanent magnet market. []

Q2: Can neodymium be used to enhance the properties of other materials?

A2: Yes, incorporating neodymium oxide into materials like nylon 6 can significantly influence their properties. For instance, it can act as a nucleating agent, enhancing the rate of isothermal crystallization in the material. [] Similarly, adding neodymium to alumina-based ceramics can improve their fracture toughness and hardness. []

Q3: How does the incorporation of yttrium and gadolinium impact neodymium-iron-boron magnets?

A3: Simultaneously adding yttrium and gadolinium to NdFeB magnets offers a cost-effective solution by partially substituting the more expensive neodymium while maintaining the magnet's coercive force. [] Moreover, this composite addition reduces the magnet's density, improving its processing characteristics. []

Q4: How do the absorption spectra of neodymium complexes change in the presence of complexing agents?

A4: The presence of complexing agents like fleroxacin significantly enhances the molar absorptivity of neodymium complexes at their maximum absorption bands. [] This enhancement allows for more sensitive detection and analysis of neodymium. []

Q5: What spectroscopic techniques are useful for characterizing neodymium complexes?

A5: Several spectroscopic techniques are employed to characterize neodymium complexes. These include UV-Vis absorption spectroscopy to study electronic transitions within the 4f electron shell, [] FTIR spectroscopy to identify vibrational modes associated with specific functional groups, [] and Raman spectroscopy to further confirm the presence of specific groups like phosphate. []

Q6: How do different substituents on benzoyl groups affect the antidiabetic activity of neodymium complexes?

A8: Studies on neodymium complexes with N5‐[o‐(un)substituted benzoyl]‐N1,N1‐dimethylbiguanide demonstrate that the nature of substituents on the benzoyl group significantly influences their antidiabetic activity and superoxide anion radical scavenging ability. []

Q7: How do neodymium-based catalysts contribute to polybutadiene production?

A9: Neodymium-based catalysts, comprising neodymium carboxylate, an isobutyl aluminum compound, and a chlorinating agent, are highly effective for butadiene polymerization. [] These catalysts exhibit exceptional catalytic activity, requiring low dosages while achieving high stereo-selectivity, resulting in polybutadienes with extremely high cis-1,4 configuration. []

Q8: Can neodymium complexes be used to modify the properties of polybutadiene?

A10: Yes, low molecular weight, unsaturated polyketones can be used as modifiers in the production of cis-1,4-polybutadiene using neodymium-containing catalysts. [] This modification process results in polybutadiene with improved Mooney viscosity, narrower molecular weight distribution, lower cold flow, and enhanced vulcanization characteristics. []

Q9: Why is recycling of neodymium-iron-boron magnet waste crucial?

A11: Given the significant amount of rare earth metals, particularly neodymium, present in NdFeB magnets and the looming threat of future shortages, recycling these magnets is critical. [] Effective recycling processes minimize social and environmental impacts, contributing to a circular economy. []

Q10: What methods are being explored for the efficient recycling of neodymium from NdFeB magnet waste?

A12: Researchers are actively investigating various methods for recovering neodymium from discarded magnets. One promising approach involves a hybrid metallurgical process combining oxidative roasting and selective leaching techniques. [] This method enables the recovery of high-purity neodymium oxide (Nd₂O₃). [] Another method utilizes acetic acid leaching after oxidation roasting to selectively isolate neodymium. []

Q11: Are there any methods for reclaiming valuable materials from laser wastewater containing zirconium and neodymium?

A13: Yes, a method has been developed to recover zirconium and neodymium from POCl3-ZrCl4-Nd(CF3COO)3 laser system wastewater. [] This process involves distillation to reclaim POCl3, followed by reacting the residue with sodium carbonate solution to precipitate neodymium carbonate. [] Subsequent steps involve acid dissolution, precipitation as neodymium oxalate, and finally, calcination to obtain neodymium oxide. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.